molecular formula C17H22N4OS2 B2715757 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097921-59-8

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2715757
CAS No.: 2097921-59-8
M. Wt: 362.51
InChI Key: XSOGVYWQMFOHBD-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound with unique structural attributes that render it noteworthy in scientific research. This compound's intricate assembly, including the propan-2-ylsulfanyl and thiadiazolylpiperazine moieties, ensures its relevance in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic synthesis processes. Key steps often include:

  • Alkylation reactions to introduce the propan-2-ylsulfanyl group.

  • Cyclization reactions to form the 1,2,5-thiadiazole ring.

  • Coupling reactions to attach the piperazine unit and other functional groups under controlled conditions of temperature, pressure, and pH.

Industrial Production Methods

Large-scale industrial production of this compound may involve:

  • Optimizing reaction conditions for higher yield.

  • Using continuous flow reactors to streamline processes.

  • Employing catalytic systems to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound is prone to various chemical reactions, including:

  • Oxidation: : Can occur at the sulfanyl group, producing sulfoxides or sulfones.

  • Reduction: : Targeting the thiadiazole ring or other electrophilic sites.

  • Substitution: : Commonly at the aromatic ring or the piperazine unit.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Lewis acids or bases, appropriate solvents like dichloromethane or acetonitrile.

Major Products

These reactions yield various derivatives, such as oxidized sulfoxides/sulfones and reduced amines. The substitution reactions provide an array of functionalized aromatic compounds.

Scientific Research Applications

2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one finds extensive use in:

  • Chemistry: : Serving as a precursor for more complex organic molecules.

  • Biology: : Acting as a probe or ligand in studying enzyme activities and receptor binding.

  • Medicine: : Potential therapeutic uses, including anti-inflammatory and anti-cancer activities.

  • Industry: : Used in the synthesis of advanced materials and in pharmaceuticals.

Mechanism of Action

The compound's mechanism involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and piperazine rings play crucial roles in binding interactions, while the propan-2-ylsulfanyl group influences the overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Compared to other thiadiazole or piperazine derivatives, this compound stands out due to:

  • Unique structural motifs: : Combines propan-2-ylsulfanyl and thiadiazole groups.

  • Enhanced reactivity: : Offers diverse chemical transformations.

  • Versatile applications: : Broad range of scientific and industrial uses.

Similar Compounds

  • 4-(Propan-2-ylsulfanyl)phenyl derivatives

  • 1,2,5-Thiadiazole compounds

  • Piperazine-based structures with various substituents

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Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c1-13(2)23-15-5-3-14(4-6-15)11-17(22)21-9-7-20(8-10-21)16-12-18-24-19-16/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOGVYWQMFOHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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